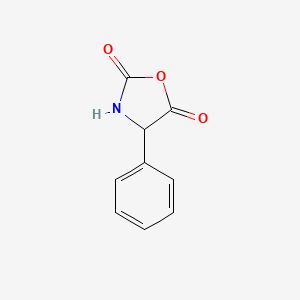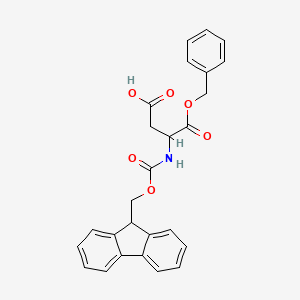
1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-PRO-PRO-OH HCL, also known as L-Prolyl-L-proline Hydrochloride, is a compound with the molecular formula C10H17ClN2O3 and a molecular weight of 248.71 g/mol . It is a white to off-white solid that is slightly soluble in methanol and water . This compound is commonly used as a building block in organic synthesis, particularly in the preparation of peptides and proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
H-PRO-PRO-OH HCL can be synthesized through the coupling of L-proline with another L-proline molecule. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions . The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at room temperature. After the coupling reaction, the product is purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of H-PRO-PRO-OH HCL involves similar synthetic routes but on a larger scale. The process may include additional steps such as solvent recovery and recycling, as well as more efficient purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
H-PRO-PRO-OH HCL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketopiperazines.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the proline residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include diketopiperazines, alcohol derivatives, and substituted proline compounds .
Applications De Recherche Scientifique
H-PRO-PRO-OH HCL has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of H-PRO-PRO-OH HCL involves its role as a building block in peptide synthesis. It interacts with other amino acids and peptides to form stable structures. The compound’s proline residues play a crucial role in stabilizing the secondary structure of peptides and proteins by inducing turns and bends in the peptide chain . This structural stabilization is essential for the biological activity of many peptides and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-PRO-OH: A single proline residue with similar structural properties but less complex than H-PRO-PRO-OH HCL.
H-PRO-PRO-PRO-OH: A compound with an additional proline residue, offering more flexibility and potential for forming complex structures.
Uniqueness
H-PRO-PRO-OH HCL is unique due to its specific combination of two proline residues, which provides a balance between structural stability and flexibility. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules .
Propriétés
IUPAC Name |
1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3.ClH/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYURMCIKJOWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid](/img/structure/B13386658.png)
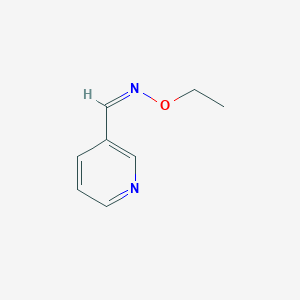

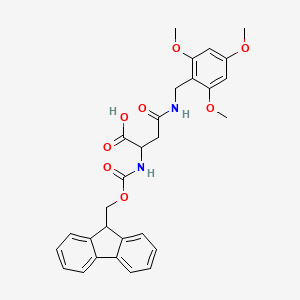
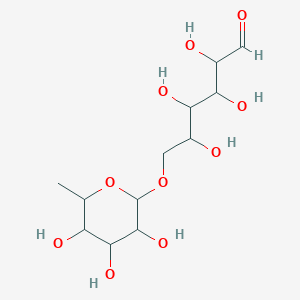
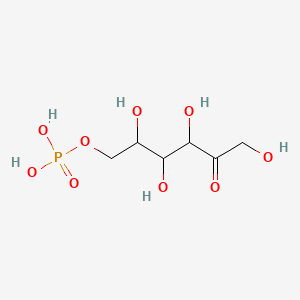
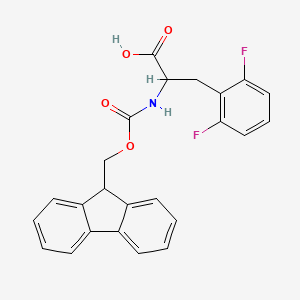
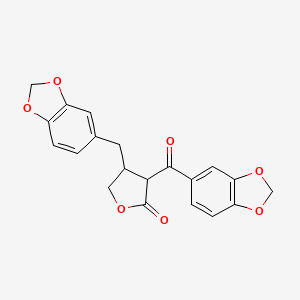


![4-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13386732.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13386744.png)
